Solvent blue 12

描述

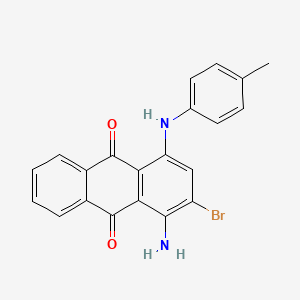

Structure

3D Structure

属性

IUPAC Name |

1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDRRRCQUXHHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059581 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-83-6 | |

| Record name | 1-Amino-2-bromo-4-[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 62100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sky Blue base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-bromo-4-p-toluidinoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Solvent Blue 12?

An In-depth Technical Guide to the Chemical Properties of Solvent Blue 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound (CAS No. 128-83-6), an anthraquinone-based solvent dye. The information is compiled to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is chemically known as 1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione.[] Its core structure is based on anthraquinone (B42736), a tricyclic aromatic ketone. The presence of amino, bromo, and p-toluidino functional groups on the anthraquinone skeleton are responsible for its characteristic blue color and its properties as a solvent dye.

Table 1: General Information and Identifiers for this compound

| Property | Value |

| IUPAC Name | 1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione |

| Synonyms | C.I. This compound, C.I. 62100, 1-Amino-2-bromo-4-p-toluidinoanthraquinone, Sky Blue base, Waxoline Blue BA |

| CAS Registry Number | 128-83-6 |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ |

| Molecular Structure | Anthraquinone |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the dye's behavior in various applications, including its dissolution, formulation, and stability.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

| Molecular Weight | 407.26 g/mol | |

| Appearance | Blue powder | |

| Boiling Point | 595.2 °C at 760 mmHg | [] |

| Melting Point | Data not available | A predicted value of 565.52 °C (838.67 K) has been calculated using the Joback Method.[2] |

| Density | 1.567 g/cm³ | [] |

| Solubility in Water | Insoluble | A calculated Log10 of water solubility is -6.71 mol/L.[2] |

| Solubility in Organic Solvents | Generally soluble in non-polar to moderately polar organic solvents such as chloroform, acetone, and ethanol.[3] Specific quantitative data for this compound is not readily available. | As a solvent dye, it is designed to be soluble in organic media.[4] |

| Octanol/Water Partition Coefficient (logP) | 4.859 | Calculated using the Crippen Method.[2] |

Spectral Properties

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum. The extended conjugation provided by the anthraquinone core and the influence of the auxochromic (color-enhancing) amino and anilino groups cause a bathochromic (red) shift of the absorption maximum into the visible range.[5]

UV-visible spectra of anthraquinone derivatives typically exhibit multiple absorption bands. Strong π → π* transitions are generally observed in the 220–350 nm range, while weaker n → π* transitions occur at longer wavelengths, often extending into the visible region.[6][7] The exact position and intensity of the absorption maximum (λmax) for this compound are dependent on the solvent used. While specific spectral data for this compound is not available in the searched literature, related blue anthraquinone dyes show strong absorption in the 560-650 nm range.[8]

Manufacturing Process

This compound is synthesized through a condensation reaction. The manufacturing process involves the reaction of 1-Amino-2,4-dibromoanthracene-9,10-dione with p-Toluidine.[9]

Caption: Synthesis of this compound.

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key chemical properties of solvent dyes like this compound.

Melting Point Determination

The melting point of a solid dye can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered dye is packed into a capillary tube sealed at one end.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it completely liquefies (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various organic solvents can be determined using the shake-flask method.

-

Equilibration: An excess amount of the dye is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dye in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared from standard solutions of known concentrations.

UV-Visible Spectroscopy

This protocol outlines the determination of the absorption spectrum and the wavelength of maximum absorbance (λmax) for this compound.

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable, UV-transparent organic solvent (e.g., ethanol, chloroform). A "blank" solution containing only the solvent is also prepared.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using the blank solution to zero the absorbance across the desired wavelength range (e.g., 200-800 nm).

-

Spectral Measurement: The sample solution is placed in a cuvette, and the absorbance is measured across the wavelength range. The resulting spectrum (a plot of absorbance vs. wavelength) is recorded.

-

Data Analysis: The wavelength at which the highest absorbance occurs is identified as the λmax.

Caption: General experimental workflow for dye characterization.

References

- 2. chemeo.com [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dycroncolourchem.com [dycroncolourchem.com]

- 5. This compound | 128-83-6 | Benchchem [benchchem.com]

- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ikm.org.my [ikm.org.my]

- 8. researchgate.net [researchgate.net]

- 9. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide on the Synthesis and Molecular Structure of C.I. Acid Violet 49

A note on C.I. 62100: Initial searches for the synthesis and structure of C.I. 62100 did not yield specific information for a violet dye. This Colour Index number is not commonly associated with a widely used violet dye. However, extensive research on violet dyes indicates that a probable intended subject is C.I. Acid Violet 49 (C.I. 42640) , a well-documented triarylmethane dye. This guide will, therefore, focus on the synthesis and molecular structure of C.I. Acid Violet 49.

Molecular Structure and Properties

C.I. Acid Violet 49, also known as Acid Violet 6B, is a synthetic dye belonging to the triarylmethane class. These dyes are characterized by their intense color, which arises from the delocalized positive charge on the central carbon atom of the triphenylmethane (B1682552) structure.

The molecular structure of C.I. Acid Violet 49 is provided below:

Table 1: Chemical and Physical Properties of C.I. Acid Violet 49

| Property | Value |

| Chemical Formula | C₃₉H₄₀N₃NaO₆S₂ |

| Molecular Weight | 733.87 g/mol [1] |

| C.I. Name | Acid Violet 49, Acid Violet 6B |

| C.I. Number | 42640 |

| CAS Number | 1694-09-3 |

| Appearance | Bluish-brown powder |

| Solubility | Soluble in water |

Synthesis of C.I. Acid Violet 49

The synthesis of triarylmethane dyes like Acid Violet 49 typically involves the electrophilic substitution of an aromatic compound with a carbonyl compound, followed by oxidation. A common method is the condensation of a substituted benzaldehyde (B42025) with two equivalents of a substituted aniline, followed by oxidation of the resulting leuco base.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a triarylmethane dye, which is applicable to the preparation of C.I. Acid Violet 49.

Figure 1: Generalized synthesis workflow for triarylmethane dyes.

Experimental Protocol: Synthesis of a Triarylmethane Dye (Illustrative)

The following is a representative, detailed protocol for the synthesis of a triarylmethane dye via the oxidation of a leuco base. This can be adapted for the synthesis of C.I. Acid Violet 49.

Materials:

-

Leuco base of the target triarylmethane dye (1.0 eq)

-

Chloranil (B122849) (1.1 eq)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Diethyl ether

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Beaker (250 mL)

-

Büchner funnel and flask

-

Vacuum source

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the leuco base (1.0 eq).

-

Dissolution: Add glacial acetic acid (approximately 20-30 mL per gram of leuco base) to the flask. Stir the mixture at room temperature until the leuco base is fully dissolved.

-

Addition of Oxidant: To the stirred solution, add chloranil (1.1 eq) in one portion. The solution will typically develop a deep color almost immediately.

-

Reaction: Heat the reaction mixture to 50-60°C and maintain stirring at this temperature for 12 hours. Monitor the reaction progress by TLC to confirm the consumption of the starting material.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water with vigorous stirring. This will precipitate the crude dye.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature. The addition of diethyl ether can aid in crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final triarylmethane dye product.

Purification Protocol for C.I. Acid Violet 49

A specific method for the purification of a crude sample of C.I. Acid Violet 49 has been reported using high-speed counter-current chromatography.[1]

Solvent System:

-

n-butanol:acetonitrile:0.1mol/L trifluoroacetic acid aqueous solution (4:1:5 v/v/v). The upper phase is used as the stationary phase and the lower phase as the mobile phase.

Procedure:

-

The crude Acid Violet 49 is dissolved in the solvent system.

-

The stationary phase is pumped into the separation column.

-

Once the column is filled, the spiral column is rotated at 750-850 rpm.

-

The mobile phase is then pumped at a rate of 1.5-2.5 mL/min.

-

The eluate is collected in fractions and analyzed by HPLC to identify the fractions containing the pure dye.

-

The collected fractions containing the pure dye are combined, and the trifluoroacetic acid is removed by extraction with n-butanol.

-

The n-butanol extracts are combined and evaporated under reduced pressure.

-

The residue is dissolved in water and further purified by gel column chromatography (Sephadex LH-20).

-

The purple fraction is collected, concentrated under reduced pressure, and dried to obtain pure C.I. Acid Violet 49.[1]

Quantitative Data

The following table summarizes some of the quantitative data available for C.I. Acid Violet 49.

Table 2: Quantitative Data for C.I. Acid Violet 49

| Parameter | Value | Reference |

| Molecular Weight | 733.87 g/mol | [1] |

| λmax | ~544 nm | [2] |

| Solubility in Water (80°C) | Min. 180 g/L | [3] |

| Dye Content | 350-400% | [3] |

Signaling Pathways and Biological Activity

Currently, there is no widely reported information on specific signaling pathways directly modulated by C.I. Acid Violet 49 in the context of drug development. However, it is important to note that some studies have investigated the genotoxic and potential carcinogenic effects of this dye.[4] As with many synthetic dyes, its use in applications other than for dyeing textiles, such as in cosmetics or as a food additive, is restricted in many regions due to safety concerns.

The following diagram illustrates the logical relationship between the chemical properties of a dye like C.I. Acid Violet 49 and its potential biological effects, which is a key consideration in drug development and toxicology.

Figure 2: Logical relationship of dye properties to biological effects.

References

CAS number and molecular formula of Solvent Blue 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 12 (CAS Number: 128-83-6) is an anthraquinone-based blue dye. Anthraquinone derivatives are a significant class of compounds utilized not only as colorants but also for various medical purposes, including as antimicrobial and anti-inflammatory agents.[1] Some have been investigated as chemotherapeutic agents and fluorescent probes for cellular imaging.[2] This guide provides an in-depth overview of the chemical properties, synthesis, and potential research applications of this compound.

Core Properties and Data

This compound is chemically known as 1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione.[] Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The introduction of amino and p-toluidino groups modifies the chromophore, resulting in its characteristic blue color.[4]

| Property | Value | Reference |

| CAS Number | 128-83-6 | |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ | [][5] |

| Molecular Weight | 407.26 g/mol | [] |

| Boiling Point | 595.2°C at 760 mmHg | [] |

| Density | 1.567 g/cm³ | [] |

| Appearance | Blue powder | |

| Purity | ≥95% | [] |

Synthesis Protocol

The primary manufacturing method for this compound is the condensation reaction between 1-Amino-2,4-dibromoanthracene-9,10-dione and p-Methylaniline (p-toluidine). This reaction is a type of nucleophilic aromatic substitution, likely proceeding via a mechanism similar to the Ullmann condensation.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Amino-2,4-dibromoanthracene-9,10-dione

-

A high-boiling point solvent (e.g., nitrobenzene (B124822) or dimethylformamide)

-

A copper-based catalyst (e.g., copper(I) iodide or copper powder)

-

An acid scavenger (e.g., potassium carbonate or sodium acetate)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Amino-2,4-dibromoanthracene-9,10-dione (1 equivalent), p-toluidine (1.1-1.5 equivalents), the copper catalyst (catalytic amount), and the acid scavenger (1.5-2 equivalents).

-

Add the high-boiling point solvent to the flask to create a slurry.

-

Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen.

-

Heat the reaction mixture to a temperature of 150-200°C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude product by pouring the reaction mixture into a non-solvent such as ethanol (B145695) or methanol.

-

Filter the precipitate and wash with the non-solvent to remove unreacted p-toluidine and other impurities.

-

Further purify the crude product by recrystallization from a suitable solvent (e.g., chlorobenzene (B131634) or a mixture of solvents) to obtain pure this compound.

-

Dry the final product under vacuum.

Potential Research Applications in Drug Development

Anthraquinone derivatives are of significant interest in biomedical research and drug development. Their planar structure allows them to intercalate into DNA, a mechanism exploited in some anticancer drugs.[1][6] Furthermore, the fluorescent properties of some anthraquinones make them valuable as probes in cellular and molecular biology.[2]

While specific studies on the biomedical applications of this compound are not widely documented, its structural similarity to other biologically active anthraquinones suggests potential avenues for investigation:

-

DNA Intercalating Agent: Like other planar aromatic molecules, this compound could potentially insert itself between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription. This property is a hallmark of many cytotoxic agents used in chemotherapy.

-

Fluorescent Cellular Imaging: Anthraquinone-based dyes, such as DRAQ5, are used for nuclear staining in living cells.[7] The extended conjugation and presence of electron-donating groups in this compound suggest it may possess fluorescent properties that could be explored for imaging applications.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Mechanism of Action as a DNA Intercalator

References

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 4. This compound | 128-83-6 | Benchchem [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Anthraquinone Dyes: From Historical Pigments to Modern Therapeutics

An in-depth exploration of the synthesis, characterization, and diverse applications of anthraquinone-based compounds for researchers, scientists, and drug development professionals.

Anthraquinone (B42736) dyes, a prominent class of organic colorants, have a rich history that intertwines with the development of synthetic chemistry and has evolved to encompass a vast array of applications, from traditional textile dyeing to cutting-edge medical treatments. This technical guide provides a comprehensive overview of the historical development, industrial synthesis, and multifaceted applications of these versatile compounds, with a particular focus on their burgeoning role in drug discovery and development.

Historical Development: A Journey from Natural Dyes to Synthetic Chemistry

The story of anthraquinone dyes begins with alizarin (B75676), a vibrant red pigment extracted from the roots of the madder plant (Rubia tinctorum). For centuries, this natural dye was a cornerstone of the textile industry. A pivotal moment in the history of chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann determined the chemical structure of alizarin as a derivative of anthraquinone.[1] This discovery was swiftly followed by the first successful chemical synthesis of a natural dye in 1869, a feat independently achieved by Graebe and Liebermann, as well as by William Henry Perkin in England.[2] This breakthrough not only marked the dawn of the synthetic dye industry but also significantly advanced the field of organic chemistry.[3]

The early 20th century witnessed further expansion in the portfolio of synthetic anthraquinone dyes with the invention of Indanthren Blue RS in 1901 by Rene Bohn, the first anthraquinone vat dye.[2][4] This class of dyes offered exceptional fastness properties, revolutionizing the dyeing of cotton and other cellulosic fibers.[4][5] Over the decades, continuous research and development have led to a wide variety of anthraquinone dyes, including mordant, vat, reactive, and disperse dyes, each tailored for specific applications and fiber types.[6][7]

The Core of Color: Synthesis and Manufacturing of Anthraquinone Dyes

The industrial production of anthraquinone dyes hinges on the synthesis of the anthraquinone core, followed by the introduction of various functional groups to achieve the desired color and properties.

Synthesis of the Anthraquinone Nucleus

Several industrial processes are employed for the large-scale production of anthraquinone. The primary methods include:

-

Oxidation of Anthracene: This traditional method involves the oxidation of anthracene, a compound derived from coal tar, using oxidizing agents like chromic acid or through vapor-phase oxidation with air.[8]

-

Friedel-Crafts Acylation of Benzene (B151609) with Phthalic Anhydride (B1165640): In this widely used method, benzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 2-benzoylbenzoic acid. Subsequent ring closure through dehydration with concentrated sulfuric acid yields anthraquinone.[4][8]

-

Naphthalene (B1677914) Process: This method involves the oxidation of naphthalene to naphthoquinone, which is then reacted with butadiene to form a tetrahydroanthraquinone (B8792033) intermediate. Dehydrogenation of this intermediate produces anthraquinone.[9]

-

Styrene (B11656) Dimerization Process: A more modern approach involves the dimerization of styrene to 1-methyl-3-phenylindane, which is then oxidized in the vapor phase to yield anthraquinone.[9]

Conversion to Dyes: Key Intermediates and Reactions

The colorless anthraquinone molecule is transformed into a vibrant dye by the introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, at specific positions on the aromatic rings.[6][7] This is typically achieved through the synthesis of key intermediates like anthraquinone sulfonic acid and nitroanthraquinone.[6][7] These intermediates allow for the nucleophilic substitution of the sulfonate or nitro groups with amines, alkoxides, or other functional groups.

A crucial intermediate in the synthesis of many acid and reactive anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid , commonly known as bromaminic acid .[6] The bromine atom in bromaminic acid is readily displaced by various nucleophiles, enabling the synthesis of a wide array of blue and green dyes.

Experimental Protocols for the Synthesis of Key Anthraquinone Dyes

To provide a practical understanding of anthraquinone dye synthesis, this section details the experimental procedures for three commercially significant dyes from different classes.

Synthesis of a Reactive Dye: C.I. Reactive Blue 19

C.I. Reactive Blue 19 is a widely used brilliant blue reactive dye for cellulosic fibers. Its synthesis typically involves the condensation of bromaminic acid with m-(2-hydroxyethylsulfonyl)aniline, followed by esterification.

Reaction Scheme:

Figure 1: Synthetic pathway for C.I. Reactive Blue 19.

Experimental Procedure:

The synthesis can be carried out via two primary routes:

-

Condensation followed by Esterification: Bromaminic acid is condensed with m-(2-hydroxyethylsulfonyl)aniline. The resulting intermediate is then esterified using concentrated sulfuric acid to introduce the reactive sulfate (B86663) group. The final product is isolated by filtration and drying.[4]

-

Direct Condensation: An alternative method involves the pre-synthesis of m-(2-sulfatoethylsulfonyl)aniline, which is then directly condensed with bromaminic acid in the presence of a copper catalyst and a phosphate (B84403) buffer.[2][4]

| Parameter | Value | Reference |

| Catalyst | CuSO4/SnCl2 composite | [4] |

| Reaction Temperature | 30-40 °C (Direct Condensation) | [4] |

| pH | 7.6-7.8 | [4] |

Synthesis of a Vat Dye: C.I. Vat Blue 4 (Indanthrone)

Indanthrone (B1215505), the first synthetic anthraquinone vat dye, is known for its excellent fastness properties. It is synthesized from 2-aminoanthraquinone (B85984).

Reaction Scheme:

Figure 2: Synthesis of C.I. Vat Blue 4 (Indanthrone).

Experimental Procedure:

The industrial synthesis of indanthrone involves the fusion of 2-aminoanthraquinone with a mixture of potassium hydroxide (B78521) and sodium hydroxide at high temperatures (220-235 °C).[5] This process leads to the dimerization and subsequent cyclization of the 2-aminoanthraquinone molecules to form the indanthrone structure. More recent methods aim to improve yield and purity by using a mixture of inorganic and organic bases in an aprotic polar organic solvent at lower temperatures (140-180 °C).[9]

| Parameter | Value | Reference |

| Reactant | 2-Aminoanthraquinone | [5] |

| Reagents | Potassium Hydroxide, Sodium Hydroxide | [5] |

| Reaction Temperature | 220-235 °C (Traditional) | [5] |

| Yield | 97.0-98.4% (Improved Method) | [10] |

Synthesis of a Disperse Dye: C.I. Disperse Red 60

C.I. Disperse Red 60 is used for dyeing synthetic fibers like polyester. Its synthesis starts with 1-amino-2-bromo-4-hydroxyanthraquinone (B89553).

Reaction Scheme:

Figure 3: Synthesis of C.I. Disperse Red 60.

Experimental Procedure:

The synthesis involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in the presence of an acid-binding agent, such as potassium carbonate. The reaction is typically carried out at elevated temperatures (around 155 °C).[8] Controlling the moisture content of the starting material is crucial for achieving a high yield and purity.[8]

| Parameter | Value | Reference |

| Reactants | 1-Amino-2-bromo-4-hydroxyanthraquinone, Phenol | [8] |

| Acid-binding agent | Potassium Carbonate | [8] |

| Reaction Temperature | 155 °C | [8] |

| Yield | 93.3% | [8] |

| Purity | 99.3% | [8] |

Spectroscopic Characterization of Anthraquinone Dyes

The structural elucidation and purity assessment of synthesized anthraquinone dyes are performed using a combination of spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dyes, which are directly related to their color. The position and intensity of the absorption maxima (λmax) provide valuable information about the electronic structure of the dye molecule. For example, the introduction of electron-donating groups causes a bathochromic (red) shift in the absorption spectrum.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of anthraquinone derivatives. The chemical shifts, coupling constants, and integration of the proton and carbon signals provide a detailed map of the molecule's structure, including the position and nature of substituents on the anthraquinone core.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized dyes and to gain insights into their fragmentation patterns. This information is crucial for confirming the molecular formula and for structural elucidation. Common fragmentation pathways for anthraquinones involve the loss of carbon monoxide (CO) molecules.[3]

Diverse Applications of Anthraquinone Dyes

While the textile industry remains a major consumer of anthraquinone dyes, their applications have expanded into numerous other fields, including paper manufacturing, food coloring, and, most notably, medicine.[5][12][13]

Traditional Applications

-

Textile Industry: Anthraquinone dyes are valued for their bright colors and excellent fastness to light and washing, making them suitable for dyeing a wide range of natural and synthetic fibers.[13]

-

Paper Manufacturing: Anthraquinone derivatives are used as catalysts in the alkaline pulping process to accelerate delignification, leading to increased pulp yield and reduced chemical consumption.[10][12]

-

Food Coloring: Some naturally occurring anthraquinone derivatives, such as carminic acid from cochineal insects, are used as food colorants (E120).[7]

Biomedical Applications: A New Frontier

The rigid, planar structure of the anthraquinone scaffold has made it a "privileged structure" in medicinal chemistry, serving as a template for the development of new therapeutic agents.[6]

A significant number of anthraquinone derivatives have demonstrated potent anticancer activity, with several compounds, such as doxorubicin, daunorubicin, and mitoxantrone, being used clinically for the treatment of various cancers.[6][11] The anticancer mechanisms of anthraquinones are diverse and often involve the targeting of key cellular processes.

Mechanisms of Anticancer Activity:

-

DNA Intercalation and Topoisomerase Inhibition: The planar anthraquinone ring system can intercalate between the base pairs of DNA, disrupting its replication and transcription. Many anthraquinone-based drugs also inhibit topoisomerases, enzymes that are essential for managing DNA topology during cellular processes.[14]

-

Inhibition of Protein Kinases: Anthraquinone derivatives can act as inhibitors of various protein kinases that are involved in cancer cell signaling pathways, thereby blocking cell proliferation and survival.[6]

-

Induction of Apoptosis: Some anthraquinone compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways. For instance, certain derivatives have been shown to induce apoptosis via the activation of the ROS/JNK signaling pathway. This involves an increase in reactive oxygen species (ROS), leading to the phosphorylation of JNK, mitochondrial stress, and the release of cytochrome c, which ultimately activates the apoptotic cascade.[15]

Figure 4: Simplified signaling pathway of apoptosis induction by an anthraquinone derivative via the ROS/JNK pathway.

Anthraquinone derivatives have also shown promising activity against a range of bacteria, including drug-resistant strains.[1][2] Their antibacterial mechanisms are multifaceted and can include:

-

Disruption of the Bacterial Cell Wall: Some anthraquinones can interfere with the synthesis or integrity of the bacterial cell wall.[9]

-

Inhibition of Nucleic Acid and Protein Synthesis: These compounds can inhibit the synthesis of essential macromolecules in bacteria.[2]

-

Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are often resistant to antibiotics. Some anthraquinones have been shown to inhibit the formation of these protective structures.[2]

Other Emerging Applications

-

pH Indicators and Sensors: The color of some anthraquinone dyes is sensitive to changes in pH, making them suitable for use as pH indicators in various applications, including smart packaging to monitor food freshness.[3]

-

Organic Electronics: The semiconductor properties of some anthraquinone derivatives are being explored for applications in organic electronics.

Conclusion

The field of anthraquinone dyes has evolved dramatically from its origins in natural pigments to become a cornerstone of the synthetic colorant industry and a fertile ground for the discovery of new therapeutic agents. The versatility of the anthraquinone scaffold, combined with a deep understanding of its synthesis and chemical properties, continues to drive innovation in a wide range of scientific and industrial disciplines. For researchers and professionals in drug development, the rich history and diverse biological activities of anthraquinone derivatives offer a compelling platform for the design and synthesis of next-generation therapeutics to address pressing medical needs.

References

- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arrowy-flier.com [arrowy-flier.com]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 10. nbinno.com [nbinno.com]

- 11. Anthraquinones - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 14. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - ProQuest [proquest.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Solvent Blue 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 12, also known by its chemical name 1-amino-4-(p-toluidino)-2-bromoanthraquinone and Colour Index (C.I.) number 62100, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] These dyes are characterized by a core structure of 9,10-anthracenedione. The specific substitutions on this core determine the dye's color and other chemical properties. This compound is utilized in various industrial applications, including the coloration of plastics and other materials.[3] For researchers and scientists, particularly in the fields of materials science and drug development, a thorough understanding of its spectroscopic properties is crucial for leveraging its potential as a molecular probe or for developing new materials with specific optical characteristics.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption and emission characteristics. It details experimental protocols for the measurement of these properties and explores the influence of the solvent environment on its spectral behavior.

Chemical and Physical Properties

A foundational understanding of the basic properties of this compound is essential before delving into its spectroscopic characteristics.

| Property | Value | Reference |

| Chemical Name | 1-amino-4-(p-toluidino)-2-bromoanthraquinone | [2] |

| C.I. Name | This compound | [1] |

| C.I. Number | 62100 | [1] |

| CAS Number | 128-83-6 | [2] |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ | [2] |

| Molecular Weight | 407.26 g/mol | [2] |

Spectroscopic Properties

The vibrant blue color of this compound arises from its selective absorption of light in the visible region of the electromagnetic spectrum. This absorption is a consequence of the promotion of electrons from lower energy molecular orbitals to higher energy ones, primarily through π→π* and n→π* transitions, which are characteristic of anthraquinone dyes.[4] The emission properties, or fluorescence, are also a key aspect of its spectroscopic profile, though many anthraquinone derivatives exhibit low fluorescence quantum yields.

Due to a lack of extensive published data specifically for this compound, the following tables are presented as a template for expected data. The values for related anthraquinone dyes are included to provide a comparative context.

Absorption Spectra

The position of the maximum absorption wavelength (λmax) of this compound is expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[5] In polar solvents, a bathochromic (red) shift is often observed for dyes with polar excited states.[6]

Table 1: Anticipated UV-Visible Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 1.88 | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available |

| Chloroform | 4.81 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Methanol | 32.6 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |

Emission Spectra

The fluorescence emission of this compound, like its absorption, is sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the change in geometry and electronic distribution of the molecule upon excitation.

Table 2: Anticipated Fluorescence Emission Data for this compound in Various Solvents

| Solvent | λexcitation (nm) | λemission (nm) | Quantum Yield (Φ) |

| Hexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable spectroscopic data. The following sections outline the methodologies for measuring the absorption and emission spectra of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1-amino-2,4-dibromoanthraquinone (B109406) with p-toluidine.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Amino-2-bromo-4-p-toluidinoanthraquinone [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]

Health and Safety Considerations for Handling Solvent Blue 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety consultation. The toxicological properties of Solvent Blue 12 have not been fully investigated. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting.

Chemical and Physical Properties

This compound, also known by its chemical name 1-amino-2-bromo-4-p-toluidinoanthraquinone, is an anthraquinone-based dye. Due to a lack of comprehensive experimental data for this compound, some of the following physical and chemical properties are calculated values and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 128-83-6 | Multiple Sources |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 407.26 g/mol | [1] |

| Boiling Point | 595.2 °C at 760 mmHg | BOC Sciences |

| Density | 1.567 g/cm³ | BOC Sciences |

| LogP (Octanol/Water Partition Coefficient) | 4.859 (Calculated) | Cheméo |

| Water Solubility | -6.71 (Log10 of Water solubility in mol/l) (Calculated) | Cheméo |

| Appearance | Blue powder | General Knowledge |

Hazard Identification and GHS Classification

Potential Hazards:

-

May cause skin sensitization upon repeated contact.

-

May be harmful if inhaled or ingested.

-

Suspected of causing cancer.

-

May cause eye irritation.

-

The powder form presents a risk of dust explosion.

Toxicological Information

There is a significant lack of specific toxicological data for this compound. The information below is based on general knowledge of anthraquinone (B42736) dyes and related compounds.

| Endpoint | Data | Notes |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | May cause skin irritation and sensitization. |

| Eye Damage/Irritation | No data available | May cause eye irritation. |

| Carcinogenicity | No data available | The parent compound, anthraquinone, is classified as a suspected carcinogen (Category 2). |

| Mutagenicity | No data available | |

| Reproductive Toxicity | No data available |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations for handling powdered dyes in a laboratory setting.

| PPE Type | Specification |

| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator for powders. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

-

Avoid generating dust.

-

Use non-sparking tools.

-

Ground all equipment to prevent static discharge.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

| Hazard | Data |

| Flash Point | No data available |

| Flammability | Combustible solid. As a fine powder, it may form explosive mixtures with air. |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or foam. |

| Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Ecological Information

No specific ecotoxicity data is available for this compound. As with many synthetic dyes, it is expected to be persistent in the environment and potentially harmful to aquatic life. Discharge into the environment should be avoided.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols (General Methodologies)

As no specific experimental safety studies for this compound were found, this section provides generalized protocols for assessing the potential hazards of a chemical powder, which would be applicable to this compound.

Skin Sensitization Assay (e.g., Local Lymph Node Assay - LLNA)

This protocol outlines a general approach for determining the skin sensitization potential of a chemical.

Dust Explosibility Test (e.g., Hartmann Tube)

This protocol provides a general method for assessing the potential for a powder to cause a dust explosion.

Logical Relationships in Safety Assessment

The overall safety assessment for a chemical like this compound involves integrating data from various sources and considering the relationships between its properties and potential hazards.

References

Navigating the Spectrum: A Technical Guide to Research-Grade Solvent Blue 12 Purity and Quality

For researchers, scientists, and drug development professionals, the quality and purity of reagents are paramount to achieving reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the core purity and quality specifications for research-grade Solvent Blue 12, a vital anthraquinone-based dye. Understanding these parameters is crucial for its effective application in various scientific endeavors, from staining and imaging to its use as a component in advanced materials.

Core Specifications for Research-Grade this compound

Research-grade this compound is characterized by high purity and minimal lot-to-lot variability. The following tables summarize the key physical, chemical, and quality control specifications that define a high-quality reagent suitable for demanding research applications.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Chemical Name | 1-amino-2-bromo-4-(p-toluidino)anthracene-9,10-dione |

| C.I. Name | This compound |

| C.I. Number | 62100 |

| CAS Number | 128-83-6[1][2][3] |

| Molecular Formula | C₂₁H₁₅BrN₂O₂[1][2] |

| Molecular Weight | 407.26 g/mol [1][2] |

| Appearance | Dark blue powder |

| Solubility | Soluble in organic solvents such as acetone, toluene, and methanol (B129727). Insoluble in water. |

Table 2: Quality and Purity Specifications for Research-Grade this compound

| Parameter | Specification Method | Limit |

| Purity (Dye Content) | HPLC-UV/Vis | ≥ 98% |

| Identity | FT-IR, UV-Vis Spectroscopy | Conforms to reference spectrum |

| Moisture Content | Karl Fischer Titration | ≤ 0.5% |

| Insoluble Matter | Gravimetric Analysis | ≤ 0.2% |

| Residual Solvents | Headspace GC-MS | ≤ 0.5% |

| Heavy Metals (as Pb) | ICP-MS | ≤ 10 ppm |

Analytical Methodologies for Quality Assurance

To ensure the high purity of research-grade this compound, a series of rigorous analytical tests are employed. The following sections detail the experimental protocols for the key quality control assessments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for quantifying the purity of this compound and identifying any related impurities.

Experimental Protocol:

| Parameter | Description |

| Instrumentation | HPLC system with a UV-Vis Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-50% B; 35-40 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 630 nm (for this compound) and scanning from 200-800 nm for impurity profiling |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh approximately 1.0 mg of this compound and dissolve in 10.0 mL of methanol to prepare a 0.1 mg/mL stock solution. Further dilute with the initial mobile phase composition as needed. |

Spectroscopic Identification

Spectroscopic methods are essential for confirming the chemical identity of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the sample should match that of a known reference standard, confirming the presence of characteristic functional groups of the anthraquinone (B42736) structure.

-

UV-Visible Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) will exhibit a characteristic absorption maximum (λmax) in the visible region, which should be consistent with the reference standard.

Determination of Impurities

Manufacturing Process and Potential Impurities:

This compound is typically synthesized through the condensation of 1-amino-2,4-dibromoanthracene-9,10-dione with p-toluidine.[1] Potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents used during synthesis and purification.

Analytical Techniques for Impurity Profiling:

-

Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify residual solvents from the manufacturing process.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of trace heavy metal impurities.

Visualizing Quality Control and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the quality control of research-grade this compound.

By adhering to these stringent quality specifications and employing robust analytical methodologies, researchers can be confident in the integrity of their research-grade this compound, leading to more accurate and reliable scientific outcomes.

References

A Technical Guide to High-Purity Solvent Blue 12 for Researchers and Drug Development Professionals

Introduction

Solvent Blue 12, also known by its Colour Index name C.I. 62100 and CAS number 128-83-6, is a synthetic anthraquinone (B42736) dye. Anthraquinone dyes are a significant class of colorants known for their vibrant colors and good stability.[1][2] In recent years, the unique photophysical properties of certain anthraquinone derivatives have led to their exploration in various biomedical and research applications, particularly as fluorescent probes for cellular imaging.[3] This technical guide provides an in-depth overview of high-purity this compound for researchers, scientists, and drug development professionals, covering its commercial availability, technical specifications, and potential applications.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound, with some specifying grades suitable for research purposes. While "high-purity" is a relative term, the suppliers listed below provide products that can be considered for sensitive research applications. It is strongly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity and impurity profiles.

| Supplier | Product Name/Number | Stated Purity | CAS Number | Additional Information |

| MedChemExpress | This compound (HY-D0297) | Not specified; for research use only | 128-83-6 | Provides a data sheet with basic properties.[4] |

| BOC Sciences | This compound (C.I. 62100) | 95% | 128-83-6 | Offers a range of chemicals for drug discovery and development.[] |

| Alfa Chemistry | This compound(c.i. 62100) (ACM128836) | Not specified | 128-83-6 | Lists the product in their catalog of chemical offerings.[6] |

| Pylam Dyes | This compound | Not specified | 128-83-6 | Specializes in dyes for various applications.[7] |

Technical Data

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Name | 1-amino-2-bromo-4-(p-toluidino)anthraquinone | [8] |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ | [] |

| Molecular Weight | 407.26 g/mol | [] |

| Appearance | Blue powder/crystals | |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Boiling Point | 595.2°C at 760 mmHg (predicted) | [] |

| Density | 1.567 g/cm³ (predicted) | [] |

Manufacturing and Purity

This compound is typically synthesized via the condensation of 1-Amino-2,4-dibromoanthracene-9,10-dione with p-toluidine. The purity of the final product is crucial for research applications to avoid interference from impurities. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of anthraquinone dyes.[9][10][11]

Experimental Protocols

While specific, validated protocols for the use of high-purity this compound in biological research are not widely published, its classification as an anthraquinone dye allows for the adaptation of established methods for this class of compounds. The following are detailed, representative protocols for the potential use of this compound in cell staining and for its purity analysis.

Representative Protocol for Cellular Staining with a Fluorescent Anthraquinone Dye

Anthraquinone dyes are valued in biological imaging for their potential to stain various cellular compartments, including the nucleus, cytoplasm, and endoplasmic reticulum.[3] They are often cell-permeable and can exhibit good photostability.[3] This protocol provides a general workflow for staining live or fixed cells.

Materials:

-

High-purity this compound

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell staining)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (for fixed cell staining)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in high-quality DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips) to the desired confluency.

-

-

Staining:

-

For Live Cell Staining:

-

Dilute the this compound stock solution to a final working concentration (typically in the range of 0.5-10 µM) in pre-warmed serum-free cell culture medium.

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. Incubation time and dye concentration may need to be optimized for different cell types.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

-

-

For Fixed Cell Staining:

-

Remove the culture medium and wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the this compound stock solution to the desired working concentration in PBS.

-

Add the staining solution to the fixed cells and incubate for 15-60 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells three times with PBS.

-

-

-

Imaging:

-

Mount the coverslips or place the dish on the fluorescence microscope.

-

Image the cells using appropriate excitation and emission filters for a blue fluorescent dye. The exact spectral properties of this compound should be determined experimentally or obtained from the supplier's CoA.

-

Caption: Workflow for cellular staining with a fluorescent anthraquinone dye.

Representative Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of anthraquinone dyes.[10][12] The specific parameters, especially the mobile phase composition and gradient, may require optimization for high-purity this compound.

Materials and Equipment:

-

High-purity this compound sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or acetic acid (for mobile phase modification)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Method:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25-30°C

-

Detector Wavelength: Set to the absorbance maximum of this compound (to be determined by a PDA scan) and monitor at other wavelengths to detect potential impurities.

-

Gradient Elution (Example):

-

0-2 min: 70% A, 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Linear gradient back to 70% A, 30% B

-

21-25 min: Re-equilibration at 70% A, 30% B

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.

-

The PDA detector can be used to assess peak purity by comparing spectra across the main peak.

-

Caption: Workflow for purity analysis of an anthraquinone dye by HPLC.

Applications in Research and Drug Development

While primarily known as a solvent dye for industrial applications, the fluorescent properties of the anthraquinone scaffold suggest potential uses for high-purity this compound in life sciences research.

-

Fluorescence Microscopy and High-Content Screening (HCS): As a fluorescent dye, this compound could be employed as a counterstain in fluorescence microscopy to visualize cellular morphology.[3] In high-content screening, where automated imaging is used to assess cellular responses to thousands of compounds, such a dye could be used to identify and segment cells.

-

Drug Delivery Systems: Fluorescent molecules are often incorporated into drug delivery vehicles (e.g., nanoparticles, micelles) to track their uptake and distribution within cells and tissues. The hydrophobic nature of this compound may make it suitable for encapsulation within lipid- or polymer-based drug delivery systems.

-

Tool Compound for Assay Development: In the development of new biological assays, fluorescent probes are essential. The spectral properties of this compound could potentially be exploited in the design of novel assays, for example, in binding studies or as a reporter molecule, although its specific interactions with biological macromolecules would need to be characterized.

It is important to note that the anthraquinone core is present in several clinically used anticancer drugs (e.g., doxorubicin, mitoxantrone).[13] While this compound itself is not a therapeutic agent, its structural relationship to these compounds makes the study of its cellular interactions and potential biological effects an area of interest.

Conclusion

High-purity this compound is a commercially available anthraquinone dye with potential applications beyond its traditional use as a colorant. For researchers in the life sciences and drug development, it may serve as a valuable fluorescent tool for cellular imaging and in the development of drug delivery systems. The successful application of this compound in a research setting is highly dependent on its purity. Therefore, sourcing from a reputable supplier and obtaining a detailed Certificate of Analysis are critical first steps. The representative experimental protocols provided in this guide offer a starting point for the integration of this compound into laboratory workflows.

References

- 1. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pylamdyes.com [pylamdyes.com]

- 8. marketpublishers.com [marketpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. staff-old.najah.edu [staff-old.najah.edu]

- 12. scispace.com [scispace.com]

- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Myelin Sheath Staining

Introduction

This document provides a comprehensive guide for the histological staining of myelin sheaths in nervous tissue using Luxol Fast Blue (LFB), also known by its Colour Index name, Solvent Blue 38. Myelin, a lipid-rich substance, forms an insulating layer around neuronal axons, crucial for the rapid conduction of nerve impulses. The visualization of myelin is essential for studying neuroanatomy and diagnosing demyelinating diseases such as multiple sclerosis. The LFB staining method is a widely used technique that selectively stains the phospholipid components of the myelin sheath, allowing for their microscopic examination.

A note on terminology: The user query specified "Solvent Blue 12." However, the established and widely documented dye for myelin sheath histology is Luxol Fast Blue, which is chemically identified as Solvent Blue 38. This protocol is based on the established methods for Luxol Fast Blue (Solvent Blue 38).

The mechanism of LFB staining is understood as an acid-base reaction. The dye, which is a diarylguanidine salt of a sulfonated copper phthalocyanine, acts as a base and forms salt linkages with the acidic phospholipid components of the myelin sheath.[1] This selective binding results in a distinct blue to blue-green coloration of myelinated fibers.

Materials and Reagents

Staining Solutions and Reagents

| Reagent | Concentration/Formula | Preparation Notes |

| Luxol Fast Blue (LFB) Solution | 0.1% (w/v) | Dissolve 0.1 g of Luxol Fast Blue MBSN (Solvent Blue 38) in 100 mL of 95% ethanol (B145695). Add 0.5 mL of glacial acetic acid. Mix well and filter before use. The solution is stable for several months. |

| Lithium Carbonate Solution | 0.05% (w/v) | Dissolve 0.05 g of lithium carbonate in 100 mL of distilled water. Prepare fresh. |

| 70% Ethanol | 70% (v/v) | Dilute 74 mL of 95% ethanol to 100 mL with distilled water. |

| Cresyl Violet Acetate (B1210297) Solution (for counterstain) | 0.1% (w/v) | Dissolve 0.1 g of cresyl violet acetate in 100 mL of distilled water. Just before use, add 5-10 drops of 10% acetic acid per 50 mL of stain and filter. |

| Dehydrating Alcohols | 70%, 95%, 100% (Absolute) Ethanol | Standard laboratory grades. |

| Clearing Agent | Xylene or Xylene Substitute | Standard laboratory grade. |

| Mounting Medium | Resinous mounting medium | Compatible with xylene. |

Experimental Protocol: Luxol Fast Blue Staining

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections of the central nervous system (e.g., brain, spinal cord).

Step-by-Step Staining Procedure

| Step | Procedure | Incubation Time | Temperature |

| 1. Deparaffinization and Hydration | Deparaffinize sections in xylene (2 changes), followed by rehydration through a graded series of alcohols (100% ethanol - 2 changes, 95% ethanol, 70% ethanol) and finally into distilled water. | 3-5 minutes per step | Room Temperature |

| 2. Staining | Immerse slides in Luxol Fast Blue solution in a sealed container to prevent evaporation. | 16-24 hours (overnight) | 56-60°C |

| 3. Rinsing | Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water. | Brief rinses | Room Temperature |

| 4. Differentiation (Step 1) | Differentiate in 0.05% lithium carbonate solution. | 5-10 seconds | Room Temperature |

| 5. Differentiation (Step 2) | Continue differentiation in 70% ethanol. | 10-30 seconds | Room Temperature |

| 6. Microscopic Check | Rinse with distilled water and check microscopically. Myelinated (white matter) should be blue/green, and non-myelinated (gray matter) should be colorless. Repeat steps 4-5 if differentiation is insufficient. | - | - |

| 7. Counterstaining (Optional) | Immerse slides in Cresyl Violet solution. | 30-40 seconds | Room Temperature |

| 8. Rinsing | Rinse thoroughly in distilled water. | Brief rinse | Room Temperature |

| 9. Dehydration | Dehydrate sections through graded alcohols (95% ethanol, 100% ethanol - 2 changes). | 2-5 minutes per step | Room Temperature |

| 10. Clearing | Clear in xylene or a xylene substitute (2 changes). | 5 minutes per step | Room Temperature |

| 11. Mounting | Coverslip with a resinous mounting medium. | - | Room Temperature |

Expected Results

-

Myelin Sheaths: Blue to greenish-blue

-

Neuropil: Colorless (if no counterstain is used)

-

Neurons (with Cresyl Violet counterstain): Violet/Purple Nissl substance

-

Glial Cell Nuclei (with Cresyl Violet counterstain): Violet/Purple

Visual Protocols

Experimental Workflow

Caption: Experimental workflow for Luxol Fast Blue staining of myelin sheaths.

Staining Mechanism

Caption: Simplified mechanism of Luxol Fast Blue binding to myelin phospholipids.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Staining | Insufficient staining time or temperature. | Increase incubation time or ensure oven is at the correct temperature (56-60°C). |

| Old or depleted staining solution. | Prepare fresh Luxol Fast Blue solution. | |

| Overstaining | Staining time too long. | Reduce the staining time. |

| Insufficient differentiation. | Extend the time in lithium carbonate and/or 70% ethanol. Check microscopically more frequently during differentiation. | |

| Precipitate on Section | Staining solution was not filtered. | Always filter the Luxol Fast Blue solution before use. |

| Loss of Myelin Detail | Excessive differentiation. | Reduce differentiation time. If sections are already too pale, they can sometimes be restained. |

| Counterstain Too Dark | Counterstaining time was too long. | Reduce the time in the Cresyl Violet solution. |

Conclusion

The Luxol Fast Blue (Solvent Blue 38) staining protocol is a reliable and effective method for the visualization of myelin sheaths in the nervous system. Careful adherence to the protocol, particularly the differentiation steps, is critical for achieving optimal contrast between myelinated and non-myelinated structures. This technique remains an invaluable tool for researchers and clinicians in the field of neuroscience and neuropathology.

References

Application Notes and Protocols for the Investigation of Cellular Lipids Using Solvent Blue 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and analysis of cellular lipids are fundamental to understanding numerous physiological and pathological processes, including signal transduction, membrane dynamics, and metabolic diseases. Lipophilic fluorescent dyes are invaluable tools for this purpose, enabling the direct observation of lipid-rich structures such as lipid droplets and cell membranes within intact cells. While several fluorescent probes are commercially available for lipid staining, the exploration of novel dyes with potentially unique photophysical properties remains a key area of research.

This document provides a detailed, albeit theoretical, framework for the application of Solvent Blue 12 in fluorescence microscopy for lipid analysis. It is important to note that, at the time of publication, specific data on the use of this compound for lipid microscopy is limited. Therefore, the following protocols and data are based on the known properties of analogous solvent dyes and general principles of fluorescence microscopy for lipid staining. Experimental validation of the proposed methods and spectral characteristics is essential.

Proposed Mechanism of Action

This compound is a lipophilic dye, suggesting that its utility in lipid microscopy stems from its preferential partitioning into nonpolar environments. When introduced to a cellular context, it is hypothesized that this compound will accumulate in hydrophobic structures such as the neutral lipid core of lipid droplets and, to a lesser extent, cellular membranes. The fluorescence of many solvatochromic dyes is environmentally sensitive, meaning their spectral properties may change depending on the polarity of their surroundings. It is plausible that this compound exhibits enhanced fluorescence in the nonpolar interior of lipid droplets compared to the aqueous cytoplasm, providing a basis for selective imaging.

Quantitative Data Summary (Hypothetical)

The following table outlines the key photophysical and performance parameters that require experimental determination for this compound in the context of lipid microscopy. This table serves as a template for researchers to populate with their own empirical data.

| Parameter | Expected Value/Range | Importance in Lipid Microscopy |

| Excitation Maximum (λex) in Lipid Environment | To be determined (TBD) | Essential for selecting the appropriate laser line or filter set for optimal dye excitation. |

| Emission Maximum (λem) in Lipid Environment | TBD | Critical for choosing the correct emission filter to maximize signal collection and minimize bleed-through. |

| Quantum Yield in Lipid Environment | TBD | A measure of the dye's fluorescence efficiency; higher values indicate brighter staining. |

| Photostability | TBD | Determines the dye's resistance to photobleaching during imaging, which is crucial for time-lapse studies. |